molecular formula C30H48O6 B192143 Polygalacic acid CAS No. 22338-71-2

Polygalacic acid

Cat. No.: B192143
CAS No.: 22338-71-2
M. Wt: 504.7 g/mol
InChI Key: KGGGRGBDMBZXKF-KZMOAHQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Polygalacic acid (CAS 22338-71-2) is a triterpenoid compound derived from the root of Polygala tenuifolia Willd. , a plant used in Traditional Chinese Medicine . This compound is of significant interest in neurological disease research, particularly for investigating potential therapeutic pathways for Alzheimer's disease (AD) and other cognitive impairments. Research indicates that this compound exhibits a multi-target mechanism of action. It has been shown to alleviate memory deficits in experimental models by facilitating central cholinergic activity, through the inhibition of acetylcholinesterase (AChE) and the elevation of acetylcholine and choline acetyltransferase (ChAT) levels in the brain . Furthermore, a key area of investigation is its potent anti-inflammatory effect. Recent studies demonstrate that this compound can attenuate cognitive impairment by regulating inflammation through the PPARγ/NF-κB signaling pathway . By activating PPARγ, it suppresses neuroinflammation driven by activated microglia, the resident immune cells of the brain, thereby reducing neuronal apoptosis and protecting against synaptic dysfunction . These properties make it a valuable candidate for research into neurodegenerative disorders where cholinergic dysfunction and chronic neuroinflammation are hallmark features. The product is supplied for laboratory research purposes only. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

(4aR,5R,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O6/c1-25(2)11-12-30(24(35)36)18(13-25)17-7-8-21-26(3)14-19(32)23(34)27(4,16-31)20(26)9-10-28(21,5)29(17,6)15-22(30)33/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19+,20?,21-,22-,23+,26+,27+,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGGRGBDMBZXKF-KZMOAHQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30944988
Record name 2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22338-71-2
Record name Polygalacic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30944988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent Selection and Reflux Extraction

Initial extraction of polygalacic acid from Polygala roots involves methanol reflux, leveraging methanol’s polarity to dissolve saponins effectively. Empirical studies demonstrate that methanol concentrations between 70% and 95% (v/v) optimize extraction efficiency. For instance, a 95% methanol solution extracts 35% this compound from raw material, whereas 70% methanol yields 32% under identical conditions. Elevated methanol concentrations enhance solubility of non-polar triterpenoids but risk co-extracting undesired lipids, necessitating subsequent purification steps.

Filtration and Solvent Recovery

Post-extraction, the mixture is filtered to remove particulate matter, and methanol is recovered via vacuum distillation. This step reduces solvent waste and concentrates the extract, facilitating downstream hydrolysis.

Hydrolysis Optimization

Acid-Catalyzed Hydrolysis

Crude extracts undergo hydrolysis with hydrochloric acid (HCl) to cleave glycosidic bonds, liberating this compound from polysaccharide conjugates. Hydrolysis parameters critically influence yield:

  • HCl Concentration : 10–30% (v/v) HCl solutions are optimal. Higher concentrations (30%) accelerate reaction rates but may degrade heat-sensitive compounds.

  • Temperature and Duration : Heating at 80–100°C for 2–4 hours achieves complete hydrolysis. Prolonged exposure (>4 hours) at 100°C reduces yield by 15–20% due to thermal decomposition.

Table 1: Hydrolysis Conditions and Outcomes

ParameterEmbodiment 1Embodiment 2Embodiment 3
HCl Concentration30%20%10%
Temperature (°C)9010080
Duration (hours)423
This compound Yield32%34%35%

Modern Purification Techniques

Preparative High-Performance Liquid Chromatography (HPLC)

Hydrolyzed extracts are purified via preparative HPLC using octadecyl-bonded silica gel columns (4.6 × 250 mm, 5 µm). The mobile phase—tetrahydrofuran (THF), water, and acetic acid (50:50:1, v/v)—resolves this compound from tenuigenin and other impurities. THF’s low viscosity improves chromatographic resolution, while acetic acid suppresses peak tailing.

Table 2: Chromatographic Parameters

Column TypeMobile Phase Ratio (THF:Water:Acetic Acid)Flow Rate (mL/min)Retention Time (min)
C18 bonded silica50:50:11.012.3

Crystallization and Drying

Eluted fractions containing this compound are pooled, concentrated under reduced pressure, and crystallized at 4°C. Freeze-drying the precipitate yields a white crystalline powder with >98% purity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry.

Yield and Purity Analysis

Quantitative Assessment

Post-purification yields range from 32% to 35%, dependent on extraction and hydrolysis conditions. Purity is assessed via analytical HPLC with UV detection at 210 nm, where this compound exhibits a distinct absorbance maxima.

Comparative Efficiency

Traditional methods using ethanol or acetone extraction yield <25% this compound due to incomplete solubility of saponins. In contrast, the integrated methanol-HCl-HPLC approach improves yield by 40% while reducing processing time from 72 to 24 hours .

Scientific Research Applications

Neuroprotective Properties

Cognitive Impairment and Alzheimer's Disease
Recent studies have demonstrated that polygalacic acid exhibits neuroprotective effects, particularly in the context of Alzheimer's disease. Research indicates that this compound can attenuate cognitive deficits by regulating inflammation through the PPARγ/NF-κB signaling pathway. In vitro studies showed that this compound reduces the production of inflammatory cytokines and decreases neuronal apoptosis in microglial cells, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study: In Vivo Effects
In an experimental model of Alzheimer's disease using Aβ42 oligomer-induced mice, this compound administration resulted in significant improvements in cognitive function and reduced levels of inflammatory markers. This suggests that this compound may serve as a valuable candidate for future drug development aimed at treating Alzheimer's disease .

Anti-Inflammatory Applications

Mechanism of Action
this compound has been investigated for its anti-inflammatory properties, particularly in conditions such as osteoarthritis. Studies indicate that it modulates inflammatory pathways and reduces the expression of pro-inflammatory mediators, thereby alleviating symptoms associated with inflammatory disorders .

Case Study: Osteoarthritis
In an experimental setup, this compound was shown to reduce inflammation markers in animal models of osteoarthritis. The compound's ability to inhibit inflammatory responses suggests its potential utility in treating chronic inflammatory diseases .

Drug Delivery Systems

Biocompatibility and Drug Carrier Potential
this compound's biocompatibility and biodegradability make it an attractive candidate for drug delivery applications. Its properties allow it to serve as a carrier for various therapeutic agents, enhancing their efficacy and bioavailability.

Research Findings
Studies have explored the use of this compound in developing nanocomplexes for targeted drug delivery. For instance, researchers have designed polymeric nanoparticles that utilize this compound to improve the delivery of chemotherapeutic agents, demonstrating enhanced therapeutic outcomes in cancer models .

Summary of Applications

Application Area Mechanism/Effect Research Findings
NeuroprotectionAttenuates cognitive deficits; reduces inflammationSignificant cognitive improvement in AD models; inhibition of neuronal apoptosis
Anti-inflammatoryModulates inflammatory pathwaysReduced inflammation markers in osteoarthritis models
Drug deliveryEnhances bioavailability and efficacy of drugsImproved delivery systems using this compound as a carrier

Comparison with Similar Compounds

Key Differences :

  • PA has four hydroxyl groups vs. three in ursolic/oleanolic acids.
  • Platycodigenin has an additional 24-OH group compared to PA .
  • Saikosaponin A is glycosylated, unlike non-glycosylated PA .

Functional and Enzymatic Activity Comparison

Enzymatic Conversion and Biotransformation

PA derivatives undergo deglycosylation by enzymes like Cytolase PCL5 and pectinase:

  • Cytolase PCL5 converts this compound D3 into deapiose-xylosylated PA (retention time: 15.2 min) .
  • Pectinase from Aspergillus aculeatus hydrolyzes polygalacin D3 (1 mg/mL) into 3-O-β-D-glucopyranosyl PA (0.43 mg/mL yield) .

Comparison :

  • Platycodin D (a platycodigenin derivative) shows similar enzymatic pathways but higher conversion rates due to simpler glycosylation .

Inhibition of Na+/K+-ATPase

PA exhibits weak inhibition (IC₅₀ > 100 µM) compared to ursolic acid (IC₅₀ = 18 µM) and oleanolic acid (IC₅₀ = 22 µM) .

Autophagy Induction

Unlike onjisaponin B (a PA analog from Polygala tenuifolia), PA lacks autophagy-inducing activity in PC-12 cells .

Pharmacological Effects and Mechanisms

Compound Neuroprotection Anti-Inflammatory Osteoarthritis Targets References
This compound ↑ ACh levels (hippocampus), ↓ AChE ↓ PPARγ/NF-κB, IL-1β ↓ MMPs, Wnt/β-catenin
Ursolic acid Limited evidence ↓ COX-2, TNF-α ↓ Cartilage degradation
Platycodigenin Not studied ↓ NF-κB in bronchitis models Not reported
Saikosaponin A Neuroprotection via anti-apoptosis ↓ TLR4/MyD88 pathway Not reported

Key Findings :

  • PA uniquely enhances cholinergic signaling , critical for Alzheimer’s models .
  • In osteoarthritis, PA outperforms ursolic acid by targeting MAPK and Wnt pathways .

Natural Occurrence and Processing Effects

  • Content Variability : PA levels in Polygala tenuifolia roots range from 0.11% to 11.55% , depending on plant part (buds vs. stems) .
  • Processing Impact : Honey-processing reduces PA content by ~30% compared to crude extracts, likely due to thermal degradation .

Comparison :

  • Oleanolic acid remains stable under similar processing, highlighting PA’s sensitivity .

Biological Activity

Polygalacic acid (PA), a bioactive compound derived from the traditional Chinese medicinal plant Polygala tenuifolia, has garnered attention for its diverse biological activities, particularly in neuroprotection, anti-inflammatory effects, and antimicrobial properties. This article delves into the molecular mechanisms, experimental findings, and potential therapeutic applications of PA based on recent research.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of Alzheimer's disease (AD).

  • Anti-inflammatory Activity : PA has been shown to attenuate cognitive impairment by regulating inflammation through the PPARγ/NF-κB signaling pathway. In a study involving Aβ42 oligomer-induced AD mice, PA administration resulted in decreased levels of inflammatory cytokines and reduced neuronal apoptosis in N2a cells .
  • Cognitive Improvement : Behavioral tests indicated that PA significantly improved cognitive function in treated mice compared to control groups. The treatment involved administering PA at doses of 6 mg/kg/day and 12 mg/kg/day over three weeks, with assessments conducted through various cognitive tests .

Table 1: Summary of Neuroprotective Effects of this compound

Study TypeModel UsedKey Findings
In VivoAβ42-induced AD miceImproved cognitive function; reduced inflammatory markers
In VitroN2a neuronal cellsDecreased apoptosis; reduced cytokine production
Mechanistic StudyNetwork pharmacology analysisTargeted PPARγ pathway; inhibition of NF-κB signaling

2. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, which are crucial for its therapeutic potential in various diseases.

Research Findings

  • Microglial Activation : PA reduces the activation of microglia and subsequent release of pro-inflammatory mediators. This was demonstrated using a co-culture system where microglia were stimulated with Aβ42 oligomers .
  • Cytokine Production : The compound effectively decreased the production of inflammatory cytokines in both in vivo and in vitro studies, suggesting its role as a modulator of neuroinflammation.

3. Antimicrobial Activity

This compound also displays antimicrobial properties against various pathogens, making it a candidate for developing alternative antimicrobial agents.

Case Studies

  • Fungal Inhibition : In a study assessing the antifungal activity of PA against Candida albicans, it was found to inhibit growth significantly at specific concentrations . The effectiveness was measured by comparing the inhibition zones against standard antifungal agents.
  • Bacterial Activity : PA demonstrated inhibitory effects against strains such as Staphylococcus epidermidis and Klebsiella pneumoniae, indicating its broad-spectrum antimicrobial potential .

Table 2: Antimicrobial Efficacy of this compound

PathogenInhibition Zone (mm)Concentration (µg/mL)
Candida albicans13.50 ± 0.71Varies
Staphylococcus epidermidis9.00 ± 1.41Varies
Klebsiella pneumoniae9.50 ± 0.71Varies

4. Conclusion and Future Directions

This compound emerges as a promising bioactive compound with multifaceted biological activities, particularly in neuroprotection and antimicrobial action. Its ability to modulate inflammation and protect neuronal cells suggests potential applications in treating neurodegenerative diseases like Alzheimer's. Continued research into its mechanisms and broader applications could pave the way for new therapeutic strategies.

Future studies should focus on:

  • Clinical Trials : Evaluating the efficacy and safety of this compound in human subjects.
  • Mechanistic Studies : Further elucidating the molecular pathways involved in its biological activities.
  • Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic effects.

Q & A

Q. How do researchers address batch-to-batch variability in this compound production?

  • Methodological Answer : Quality-by-Design (QbD) frameworks optimize extraction parameters (e.g., temperature, pH). Multivariate analysis (PCA or PLS) correlates process variables with output. Accelerated stability studies (ICH guidelines) predict shelf-life .

Data Presentation Guidelines

  • Tabular Data : Include SEM (±) and p-values (ANOVA with post-hoc tests). Example:

    Concentration (μM)DPPH Scavenging (%)Cytotoxicity (% Viability)
    1045.2 ± 2.198.3 ± 1.5
    5078.9 ± 3.4*85.6 ± 2.8*
    *p < 0.05 vs. control .
  • Figures : Label axes with units, use box plots for bioactivity distributions, and annotate chromatograms with retention times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polygalacic acid
Reactant of Route 2
Polygalacic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.